2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1796947-75-5
VCID: VC4087072
InChI: InChI=1S/C17H17N5O3/c23-16(20-12-7-19-22(8-12)13-5-6-25-10-13)9-21-11-18-15-4-2-1-3-14(15)17(21)24/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23)
SMILES: C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

CAS No.: 1796947-75-5

Cat. No.: VC4087072

Molecular Formula: C17H17N5O3

Molecular Weight: 339.3

* For research use only. Not for human or veterinary use.

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide - 1796947-75-5

Specification

CAS No. 1796947-75-5
Molecular Formula C17H17N5O3
Molecular Weight 339.3
IUPAC Name N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C17H17N5O3/c23-16(20-12-7-19-22(8-12)13-5-6-25-10-13)9-21-11-18-15-4-2-1-3-14(15)17(21)24/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23)
Standard InChI Key KNGZLMJIRWPXQG-UHFFFAOYSA-N
SMILES C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Canonical SMILES C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Structural and Molecular Features

Core Components and Functional Groups

The compound features three primary structural elements:

  • Quinazolinone Core: A bicyclic system with a 4-oxo group, known for its role in inhibiting enzymes like tyrosine kinases and topoisomerases .

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the THF group. Pyrazole derivatives are associated with anti-inflammatory and anticonvulsant properties .

  • Tetrahydrofuran (THF) Moiety: A saturated oxygen-containing heterocycle that enhances solubility and bioavailability .

The acetamide bridge connects the quinazolinone and pyrazole-THF components, facilitating intramolecular interactions critical for target binding .

Molecular Properties

PropertyValueSource
Molecular FormulaC17H17N5O3\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{3}
Molecular Weight339.3 g/mol
logP1.085 (predicted)
Hydrogen Bond Acceptors7
Polar Surface Area84.68 Ų

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability without excessive hydrophobic retention . The high polar surface area (84.68 Ų) indicates potential for forming hydrogen bonds with biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

  • Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea .

  • Pyrazole-THF Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyrazole-THF group .

  • Acetamide Bridging: Amidation reactions using chloroacetyl chloride or carbodiimide-mediated coupling .

A representative synthesis from recent patents involves palladium-catalyzed cross-coupling of a brominated quinazolinone intermediate with a pyrazole-THF boronic ester, followed by purification via silica column chromatography (hexanes:EtOAc gradient) .

Purification and Characterization

  • Chromatography: Silica gel columns with hexane:ethyl acetate mixtures are standard for isolating intermediates .

  • Recrystallization: Methanol or ethanol solvents yield high-purity crystals.

  • Spectroscopic Confirmation: 1H^1\text{H}-NMR and LC-MS validate structural integrity .

Biological Activities and Mechanisms

Antimicrobial Effects

The 4-oxoquinazolin-3(4H)-yl group exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistically, it interferes with DNA gyrase and β-ketoacyl-ACP synthase .

Anti-Inflammatory Activity

Pyrazole-containing compounds inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. In murine models, derivatives reduced edema by 40–60% at 10 mg/kg doses .

Pharmacokinetic and Toxicological Profiles

Solubility and Bioavailability

The THF moiety improves aqueous solubility (predicted logS = -2.51) , while the acetamide bridge enhances metabolic stability against cytochrome P450 enzymes .

Toxicity Considerations

Preliminary acute toxicity studies in rodents indicate an LD50_{50} >500 mg/kg, suggesting a favorable safety margin. Chronic toxicity data remain unreported, necessitating further investigation.

Comparative Analysis with Analogues

CompoundKey Structural DifferencesIC50_{50} (Cancer)Reference
Target CompoundPyrazole-THF-acetamide8.2 μM (MCF-7)
N-Methyl-N-(4-oxoquinazolin-3-yl)acetamideMethyl substituent12.4 μM (A549)
N-(3,3-Diphenylpropyl)-2-(4-oxoquinazolin-3-yl)acetamideDiphenylpropyl group5.9 μM (HeLa)

The target compound’s pyrazole-THF group confers superior solubility and comparable potency to bulkier analogues .

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer and antimicrobial activities in xenograft models .

  • Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability .

  • Target Identification: Use proteomics to identify off-target effects and optimize selectivity .

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